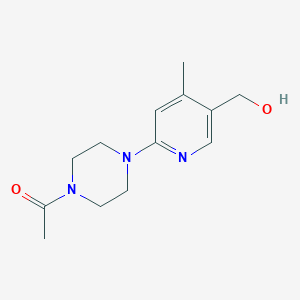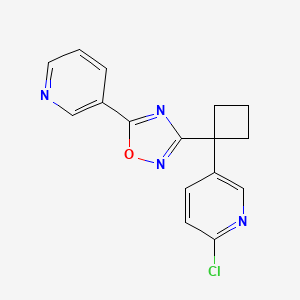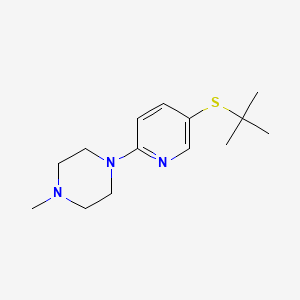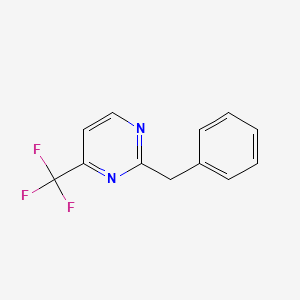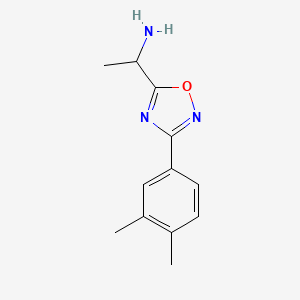![molecular formula C10H14N6O2 B11792548 3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11792548.png)
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-メチルピペリジン-4-イル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-5,7(4H,6H)-ジオンは、トリアゾロピリミジン類に属するヘテロ環式化合物です。
合成方法
合成経路と反応条件
3-(1-メチルピペリジン-4-イル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-5,7(4H,6H)-ジオンの合成は、通常、適切な前駆体の環化を制御された条件下で行います。 一般的な方法の1つは、4-アミノ-1-メチルピペリジンと適切なトリアゾール前駆体を反応させ、その後環化させてトリアゾロピリミジンコアを形成する方法です . 反応条件には、しばしば、ジメチルホルムアミド(DMF)などの溶媒と、トリエチルアミン(TEA)などの触媒が使用され、環化プロセスを促進します .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。 連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率と収率を向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-methylpiperidine with a suitable triazole precursor, followed by cyclization to form the triazolopyrimidine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反応の分析
反応の種類
3-(1-メチルピペリジン-4-イル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-5,7(4H,6H)-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます.
一般的な試薬と条件
これらの反応で使用される一般的な試薬は次のとおりです。
酸化剤: 過酸化水素、過マンガン酸カリウム.
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム.
触媒: トリエチルアミン、パラジウム炭素.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される可能性があり、一方、還元によってアミン誘導体が生成される可能性があります .
科学研究への応用
3-(1-メチルピペリジン-4-イル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-5,7(4H,6H)-ジオンは、いくつかの科学研究に役立っています。
科学的研究の応用
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as kinases and phosphodiesterases, which are targets for cancer and cardiovascular diseases.
Biology: The compound is used in biological assays to study cell signaling pathways and enzyme activities.
Industry: It has applications in the development of new pharmaceuticals and agrochemicals.
作用機序
3-(1-メチルピペリジン-4-イル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-5,7(4H,6H)-ジオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。 この化合物は、標的酵素や受容体の活性部位に結合し、その活性を阻害することにより、関連する生物学的経路を調節します . 分子ドッキング研究により、この化合物が活性部位の重要な残基と水素結合および疎水性相互作用を形成することが示されています .
類似の化合物との比較
類似の化合物
[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体: これらの化合物は、類似のトリアゾール環構造を共有し、キナーゼ阻害活性について研究されています.
ピラゾロ[3,4-d]ピリミジン誘導体: これらの化合物もピリミジンコアを持っており、抗がん作用で知られています.
独自性
3-(1-メチルピペリジン-4-イル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-5,7(4H,6H)-ジオンは、その特定の置換パターンにより、特定の分子標的に対する独自の生物学的活性と選択性を発揮します .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their kinase inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a pyrimidine core and are known for their anticancer properties.
Uniqueness
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets .
特性
分子式 |
C10H14N6O2 |
|---|---|
分子量 |
250.26 g/mol |
IUPAC名 |
3-(1-methylpiperidin-4-yl)-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C10H14N6O2/c1-15-4-2-6(3-5-15)16-8-7(13-14-16)9(17)12-10(18)11-8/h6H,2-5H2,1H3,(H2,11,12,17,18) |
InChIキー |
QXXCTZRCDGZKRX-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)N2C3=C(C(=O)NC(=O)N3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


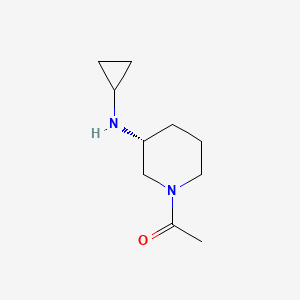
![2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine](/img/structure/B11792473.png)

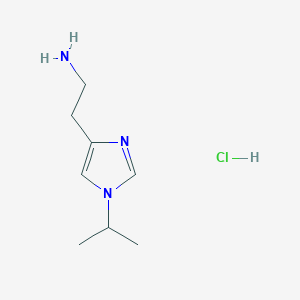
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B11792496.png)
